Cas no 2034378-18-0 (3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine)

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine structure
2034378-18-0 structure
Product name:3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
CAS No:2034378-18-0
MF:C18H16F3NO5S2
MW:447.448553085327
CID:5378769

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
    • Inchi: 1S/C18H16F3NO5S2/c19-18(20,21)27-13-3-1-12(2-4-13)17-22(7-10-28-17)29(23,24)14-5-6-15-16(11-14)26-9-8-25-15/h1-6,11,17H,7-10H2
    • InChI Key: NBJQKANFKCBCPK-UHFFFAOYSA-N
    • SMILES: S1CCN(S(C2=CC=C3OCCOC3=C2)(=O)=O)C1C1=CC=C(OC(F)(F)F)C=C1

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6460-8891-15mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6460-8891-2mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6460-8891-2μmol
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6460-8891-3mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6460-8891-10μmol
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6460-8891-20mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6460-8891-25mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6460-8891-40mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6460-8891-5μmol
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6460-8891-50mg
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
2034378-18-0 90%+
50mg
$160.0 2023-04-25

Additional information on 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine

Research Brief on 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine (CAS: 2034378-18-0)

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine (CAS: 2034378-18-0) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This thiazolidine derivative, characterized by its unique sulfonyl and trifluoromethoxy functional groups, has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory and metabolic pathways. Recent studies have explored its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a compound of significant interest for further development.

Recent research has focused on elucidating the molecular interactions of this compound with specific biological targets. In vitro studies have demonstrated its high affinity for certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest that the compound may serve as a dual inhibitor, offering a novel approach to managing chronic inflammatory conditions. Additionally, its trifluoromethoxy moiety has been linked to enhanced metabolic stability, a critical factor in drug development, as evidenced by improved half-life and bioavailability in rodent models.

Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics. Oral administration in preclinical models resulted in significant plasma concentrations, with minimal off-target effects reported. The compound's ability to cross the blood-brain barrier has also been noted, opening potential avenues for central nervous system (CNS)-related applications. However, challenges such as dose-dependent hepatotoxicity have been observed, necessitating further optimization of its chemical structure to mitigate adverse effects while retaining therapeutic efficacy.

The synthesis and scalability of 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine have also been addressed in recent publications. Advances in green chemistry methodologies have enabled more efficient production routes, reducing the environmental impact and cost associated with large-scale synthesis. These developments are crucial for transitioning the compound from the laboratory to clinical trials, where its safety and efficacy can be further evaluated in human subjects.

In conclusion, the compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine (CAS: 2034378-18-0) represents a significant advancement in the search for novel therapeutic agents. Its dual inhibitory activity, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for treating inflammatory and metabolic disorders. Future research should focus on addressing its toxicity profile and exploring its potential in combination therapies, paving the way for its eventual clinical application.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.